(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenyl group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit inhibitory potential against enzymes like carbonic anhydrase-ii .
Mode of Action
It’s speculated that the triazole moiety and the triazole-linked aromatic rings of similar ligands stabilize in the active site of their target enzymes through a multitude of van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the activity of enzymes like carbonic anhydrase-ii , which plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.
Result of Action
Similar compounds have shown cytotoxic activities against certain tumor cell lines , suggesting potential anticancer properties.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structural features of the compound, including the presence of the triazole ring and the trifluoromethyl group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is not currently available .
Metabolic Pathways
Similarly, any effects on metabolic flux or metabolite levels have not been reported .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole intermediate is then further modified to introduce the phenyl and trifluoromethyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate: is unique due to its specific structural features. Similar compounds include:
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-( (1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
(E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)13-6-4-5-12(9-13)16(24)25-11-14-10-23(22-21-14)15-7-2-1-3-8-15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUKVXPNAANQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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